molecular formula C12H14FN B2871860 4'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] CAS No. 1235439-61-8

4'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]

Cat. No.: B2871860
CAS No.: 1235439-61-8
M. Wt: 191.249
InChI Key: VUURCLMFZDETJW-UHFFFAOYSA-N
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Description

4’-Fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is a synthetic organic compound characterized by a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] typically involves the reaction of indole derivatives with cyclopentanone in the presence of a fluorinating agent. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.

    Catalyst: Acidic catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced spirocyclic compounds.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

4’-Fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4’-Fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4’-Chloro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole]
  • 4’-Bromo-1’,2’-dihydrospiro[cyclopentane-1,3’-indole]
  • 4’-Methyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole]

Uniqueness

4’-Fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. This fluorinated compound often exhibits enhanced stability and bioactivity compared to its non-fluorinated analogs.

Properties

IUPAC Name

4-fluorospiro[1,2-dihydroindole-3,1'-cyclopentane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN/c13-9-4-3-5-10-11(9)12(8-14-10)6-1-2-7-12/h3-5,14H,1-2,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUURCLMFZDETJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNC3=C2C(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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